5-bromo-4-chloro-3-fluoropyridin-2-amine
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Overview
Description
5-Bromo-4-chloro-3-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an amine group at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-3-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the halogenation of a pyridine derivative. For instance, starting with 2-amino-5-bromo-3-fluoropyridine, the compound can be synthesized by introducing a chlorine atom through a halogen exchange reaction. This process typically involves the use of reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or substituted amines can be formed.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
5-Bromo-4-chloro-3-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-3-fluoropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the amine group allows the compound to form specific interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-fluoropyridin-2-amine
- 5-Bromo-3-chloropyridin-2-amine
- 2-Amino-3-bromo-5-fluoropyridine
Uniqueness
5-Bromo-4-chloro-3-fluoropyridin-2-amine is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of three different halogens can influence the compound’s electronic properties and its ability to participate in various chemical reactions .
Properties
IUPAC Name |
5-bromo-4-chloro-3-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClFN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUAQKVNFSBWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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